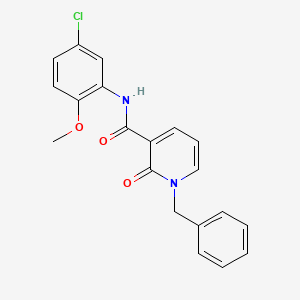![molecular formula C20H17FN6O2 B2357336 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-17-4](/img/structure/B2357336.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a triazole ring, and a carboxamide group . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various studies . For instance, a study designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2H)-one to evaluate their inhibitory activities against BRD4 .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as single crystal X-ray diffraction and DFT calculations using the B3LYP method . These methods could potentially be used to determine the structure of the requested compound.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
Compounds derived from similar structural frameworks have shown promising results in antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the discovery of substituted pyridine derivatives with cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil. These compounds also exhibited antimicrobial activities, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives related to the core structure of interest were synthesized and screened for their antitubercular and antibacterial activities. Notably, the difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives emerged as more potent agents than the reference drugs Pyrazinamide and Streptomycin. This study underscores the potential of such compounds in addressing tuberculosis and bacterial infections (S. Bodige et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were found to exhibit cytotoxic effects against cancer cell lines and inhibit 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Synthesis of Novel Aromatic Polyamides
Research into the synthesis of novel aromatic polyamides based on similar core structures has led to the development of materials with potential applications in various industries. These polyamides are characterized by high molecular weight, solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. Their thermal properties make them suitable for high-temperature applications (S. Hsiao et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitBRD4 , a protein that plays a key role in transcription regulation and chromatin remodeling.
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Brd4 inhibitors, like the similar compounds mentioned, are known to affect pathways related totranscription regulation and chromatin remodeling .
Result of Action
Similar compounds have been shown to exhibit significant anti-proliferative activity against certain cancer cell lines . They have also been shown to modulate the expression of certain genes, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle .
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-12-14(13(2)29-25-12)11-23-20(28)18-19(16-8-5-6-10-22-16)27(26-24-18)17-9-4-3-7-15(17)21/h3-10H,11H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVYOPQMWYYJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)



![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)


![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2357273.png)
